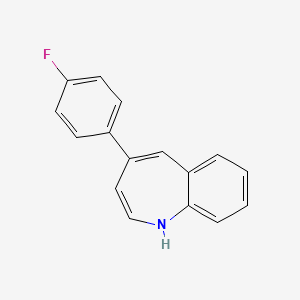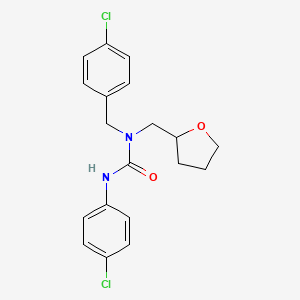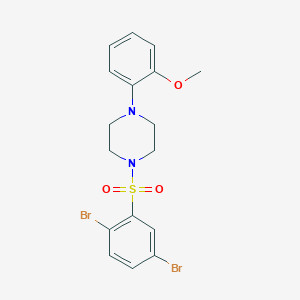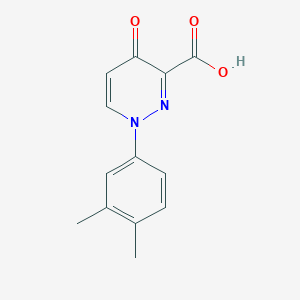
Methyl 5-((6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-((6-bromo-2-méthyl-4-oxoquinolin-1(4H)-yl)méthyl)furan-2-carboxylate de méthyle est un composé organique synthétique qui appartient aux familles des quinoléines et des furanocarboxylates.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du 5-((6-bromo-2-méthyl-4-oxoquinolin-1(4H)-yl)méthyl)furan-2-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une voie synthétique courante peut inclure :
Formation du noyau quinoléine : Elle peut être réalisée par la synthèse de Skraup, où des dérivés de l’aniline réagissent avec du glycérol et de l’acide sulfurique en présence d’un oxydant.
Formation du furanocarboxylate : Le cycle furane peut être synthétisé via la synthèse de Paal-Knorr, où des composés 1,4-dicarbonylés réagissent en conditions acides.
Réaction de couplage : La dernière étape implique le couplage des parties quinoléine et furane par une réaction de substitution nucléophile, souvent en utilisant une base telle que le carbonate de potassium dans un solvant aprotique polaire comme le diméthylformamide (DMF).
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des voies synthétiques ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela peut inclure l’utilisation de réacteurs à écoulement continu, des principes de chimie verte et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-((6-bromo-2-méthyl-4-oxoquinolin-1(4H)-yl)méthyl)furan-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer des atomes d’oxygène ou pour convertir des doubles liaisons en liaisons simples.
Substitution : L’atome de brome dans le cycle quinoléine peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile utilisent généralement des bases comme l’hydroxyde de sodium (NaOH) ou le carbonate de potassium (K₂CO₃).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes de quinoléine, tandis que les réactions de substitution peuvent produire une variété de dérivés de la quinoléine.
Applications de la recherche scientifique
Chimie : En tant que composant de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Utilisation potentielle en tant que composé de départ dans la découverte et le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du 5-((6-bromo-2-méthyl-4-oxoquinolin-1(4H)-yl)méthyl)furan-2-carboxylate de méthyle dépendrait de sa cible biologique spécifique. En général, les composés de cette nature peuvent interagir avec des enzymes, des récepteurs ou l’ADN, entraînant l’inhibition ou l’activation de voies biologiques. Des études détaillées seraient nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-((6-chloro-2-méthyl-4-oxoquinolin-1(4H)-yl)méthyl)furan-2-carboxylate de méthyle
- 5-((6-fluoro-2-méthyl-4-oxoquinolin-1(4H)-yl)méthyl)furan-2-carboxylate de méthyle
- 5-((6-iodo-2-méthyl-4-oxoquinolin-1(4H)-yl)méthyl)furan-2-carboxylate de méthyle
Unicité
L’unicité du 5-((6-bromo-2-méthyl-4-oxoquinolin-1(4H)-yl)méthyl)furan-2-carboxylate de méthyle réside dans son schéma de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La présence de l’atome de brome peut améliorer sa capacité à participer à certains types de réactions chimiques ou à interagir avec des cibles biologiques.
Propriétés
Formule moléculaire |
C17H14BrNO4 |
|---|---|
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
methyl 5-[(6-bromo-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H14BrNO4/c1-10-7-15(20)13-8-11(18)3-5-14(13)19(10)9-12-4-6-16(23-12)17(21)22-2/h3-8H,9H2,1-2H3 |
Clé InChI |
FOFWJZNWFYOSBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)

![Ethyl 2-[(4-chlorobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12116086.png)


![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116105.png)



![2-((1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methyl)isoindoline-1,3-dione](/img/structure/B12116133.png)


